6-Chloroindole

Catalog No.
S561347
CAS No.
17422-33-2
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloroindole

CAS Number

17422-33-2

Product Name

6-Chloroindole

IUPAC Name

6-chloro-1H-indole

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H

InChI Key

YTYIMDRWPTUAHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CN2)Cl

Synonyms

6-Chloroindole; NSC 58083;

Canonical SMILES

C1=CC(=CC2=C1C=CN2)Cl

Organic Synthesis:

-Chloroindole is a valuable building block in organic synthesis due to its reactive chlorine atom and the presence of the indole ring, a common structural motif found in many biologically active molecules. Researchers utilize 6-chloroindole as a starting material for the synthesis of various complex molecules, including:

  • Pharmaceuticals: 6-Chloroindole serves as a precursor for the synthesis of several types of drugs, including anticonvulsants, anti-cancer agents, and anti-inflammatory compounds [].
  • Natural Products: The indole ring is present in numerous natural products with diverse biological activities. 6-Chloroindole can be used to synthesize analogs of these natural products for studying their properties and potential applications [].
  • Functional Materials: Researchers have explored the use of 6-chloroindole derivatives in the development of functional materials with diverse applications, such as organic light-emitting diodes (OLEDs) and organic solar cells [].

Medicinal Chemistry:

The presence of the chlorine atom in 6-chloroindole makes it a versatile tool for studying the structure-activity relationship (SAR) of various biologically active molecules. By selectively modifying the chlorine atom or other parts of the molecule, researchers can investigate how these changes affect the molecule's interaction with biological targets and its overall biological activity []. This knowledge is crucial for the development of new and improved drugs with enhanced efficacy and fewer side effects.

Analytical Chemistry:

-Chloroindole has been employed in analytical chemistry research for various purposes, including:

  • Development of new analytical methods: Researchers have explored the use of 6-chloroindole derivatives as fluorescent probes for the detection of specific molecules in biological samples [].
  • Environmental monitoring: 6-Chloroindole can be used as a marker compound for the presence of certain industrial pollutants in the environment [].

Material Science:

The unique properties of 6-chloroindole derivatives have attracted interest in material science research. These derivatives are being investigated for their potential applications in developing new materials with:

  • Enhanced conductivity: Certain 6-chloroindole derivatives exhibit promising electrical conductivity properties, making them candidates for organic electronics applications [].
  • Self-assembly properties: Some 6-chloroindole derivatives can self-assemble into well-defined structures, potentially leading to the development of novel materials with tailored functionalities [].

6-Chloroindole is an organic compound belonging to the class of heterocyclic aromatic compounds known as indoles. It is a white to light brown crystalline solid []. 6-Chloroindole finds application as a reagent in various organic syntheses [].


Molecular Structure Analysis

The structure of 6-chloroindole consists of a benzene ring fused with a five-membered nitrogen-containing ring called pyrrole []. The chlorine atom is attached to the sixth carbon position of the benzene ring. This structure gives rise to some key features:

  • Aromatic character: The cyclic arrangement of atoms with alternating single and double bonds in both the benzene and pyrrole rings results in aromaticity, which contributes to stability and unique chemical properties.
  • Heteroatom effect: The presence of the nitrogen atom in the pyrrole ring disrupts the electron distribution in the molecule, making the carbon atom adjacent to the nitrogen (C-5) more reactive.
  • Electrophilic substitution: The chlorine atom attached to the benzene ring is a weak electron-withdrawing group, making the molecule susceptible to electrophilic aromatic substitution reactions at positions less hindered by the chlorine, particularly C-7.

Chemical Reactions Analysis

6-Chloroindole is a versatile building block for organic synthesis due to its reactivity. Here are some notable reactions:

  • Synthesis: 6-Chloroindole can be synthesized via various methods, including the Sandmeyer reaction from 6-nitroindole.

Reaction 1: Sandmeyer Reaction for 6-Chloroindole Synthesis*

C8H6NNO2 (6-Nitroindole) + SnCl2 + HCl -> C8H6ClN (6-Chloroindole) + HNO2 + SnCl4

  • Substitution reactions: The chlorine atom can be replaced with other functional groups using various nucleophiles. For example, treatment with potassium hydroxide (KOH) leads to the formation of 6-hydroxyindole [].

Reaction 2: Nucleophilic Substitution of Chlorine in 6-Chloroindole* []

C8H6ClN (6-Chloroindole) + KOH -> C8H7NO (6-Hydroxyindole) + KCl

  • C-C bond formation: The reactive C-5 position allows for coupling reactions with various electrophiles to form new C-C bonds, enabling the construction of complex molecules [].

Physical And Chemical Properties Analysis

  • Melting point: 84-90 °C []
  • Boiling point: Not readily available
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane []
  • Stability: Light sensitive, store below 5°C []

XLogP3

3.2

LogP

3.25 (LogP)

Melting Point

90.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17422-33-2

Wikipedia

6-Chloroindole

Dates

Modify: 2023-08-15
Lee et al. Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli. Nature Chemical Biology, DOI: 10.1038/s41589-020-00684-4, published online 2 November 2020

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